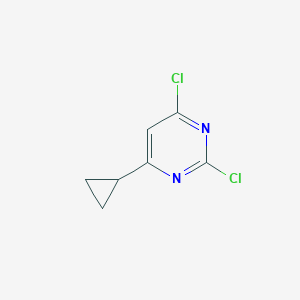

2,4-Dichloro-6-cyclopropylpyrimidine

説明

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Materials Science

The pyrimidine nucleus is a fundamental component of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. ingentaconnect.comnih.gov This inherent biological relevance has made the pyrimidine scaffold a focal point in medicinal chemistry. Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.govresearchgate.net Many clinically approved drugs, such as the anticancer agent 5-fluorouracil (B62378) and the antiviral drug zidovudine, incorporate a pyrimidine ring, underscoring its therapeutic importance. ingentaconnect.comchemicalbook.com The versatility of the pyrimidine ring allows for structural modifications that can fine-tune its biological activity, making it a valuable template for the design of new therapeutic agents. bohrium.comnih.gov

In the realm of materials science, pyrimidine-based compounds are explored for their unique electronic and optical properties. Their electron-deficient nature, a consequence of the two nitrogen atoms in the ring, makes them suitable components for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to modify the pyrimidine core with various substituents allows for the tuning of properties like luminescence, charge transport, and thermal stability, paving the way for the development of advanced functional materials.

Overview of Halogenated Pyrimidines in Organic Synthesis

Halogenated pyrimidines are highly versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bonds. acs.org The presence of electronegative halogen atoms further activates the electron-deficient pyrimidine ring towards nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This reactivity allows for the selective introduction of a wide array of functional groups, including amines, alkoxides, and thiols, at specific positions on the pyrimidine core.

The differential reactivity of various halogens (I > Br > Cl > F) and the influence of the substitution pattern on the pyrimidine ring enable regioselective modifications. acs.org For instance, in polychlorinated pyrimidines, the chlorine atoms at positions 4 and 6 are generally more reactive than the one at position 2. acs.org This predictable reactivity makes halogenated pyrimidines valuable building blocks for the synthesis of complex, polysubstituted pyrimidine derivatives with desired biological or material properties. Furthermore, halogenated pyrimidines can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds, further expanding their synthetic utility. acs.org

Research Landscape of 2,4-Dichloro-6-cyclopropylpyrimidine and Related Analogues

This compound is a specific halogenated pyrimidine that has garnered attention as a key intermediate in the synthesis of biologically active molecules. The presence of two reactive chlorine atoms at the 2 and 4 positions, combined with the unique structural and electronic properties of the cyclopropyl (B3062369) group at the 6 position, makes it a valuable precursor for creating diverse chemical libraries.

Research involving this compound and its analogues often focuses on its use as a scaffold for developing novel therapeutic agents. For example, it has been utilized in the synthesis of potassium channel modulators and potential inhibitors of protein kinases, which are important targets in various diseases. google.comchemrxiv.org The chlorine atoms can be sequentially and selectively displaced by different nucleophiles to generate a variety of 2,4,6-trisubstituted pyrimidines. The cyclopropyl group can also influence the conformational preferences and metabolic stability of the final compounds, potentially leading to improved pharmacokinetic profiles.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dichloro-6-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-6-3-5(4-1-2-4)10-7(9)11-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFIMFQPGXQFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901292071 | |

| Record name | 2,4-Dichloro-6-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-07-9 | |

| Record name | 2,4-Dichloro-6-cyclopropylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21573-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-cyclopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for 2,4 Dichloro 6 Cyclopropylpyrimidine

Conventional and Contemporary Synthetic Approaches to Pyrimidine (B1678525) Ring Systems

The construction of the pyrimidine ring is a well-established area of heterocyclic chemistry, with numerous methods available for its synthesis. These can be broadly categorized into cyclization reactions for the initial ring formation and post-cyclization modifications to introduce desired functional groups.

Cyclization Reactions for Pyrimidine Core Formation

The most prevalent method for pyrimidine synthesis involves the condensation of a three-carbon component with a compound containing an N-C-N moiety, such as urea (B33335), thiourea, or guanidine. This approach, often referred to as the Principal Synthesis, allows for the direct formation of the pyrimidine ring with various substituents.

One common strategy involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine. For the synthesis of a 6-substituted pyrimidine, a β-keto ester or a diketone bearing the desired substituent can be employed. For instance, the condensation of an appropriately substituted 1,3-dicarbonyl compound with urea or a related N-C-N synthon can lead to the formation of a 6-substituted pyrimidine-2,4-dione (a uracil (B121893) derivative).

A variety of reaction conditions and catalysts have been developed to facilitate these cyclization reactions, including both acidic and basic catalysis. Microwave-assisted organic synthesis has also emerged as a valuable tool, often leading to reduced reaction times and improved yields.

| Reactant 1 | Reactant 2 | Product Type | Typical Conditions |

| β-Dicarbonyl Compound | Urea | 2-Pyrimidinone | Acid or Base Catalysis |

| β-Dicarbonyl Compound | Amidine | 2-Substituted Pyrimidine | Base Catalysis |

| β-Dicarbonyl Compound | Guanidine | 2-Aminopyrimidine | Base Catalysis |

Post-Cyclization Functionalization Strategies

Once the pyrimidine ring is formed, further modifications can be carried out to introduce or alter functional groups. These post-cyclization strategies are crucial for accessing a wide range of pyrimidine derivatives. Common functionalization reactions include:

Halogenation: The introduction of halogen atoms, particularly chlorine, at various positions of the pyrimidine ring is a key transformation. This is often achieved by treating hydroxy- or aminopyrimidines with halogenating agents.

Nitration: The introduction of a nitro group, typically at the 5-position, can be accomplished using nitrating agents. The nitro group can then serve as a handle for further transformations.

Alkylation and Arylation: Carbon-carbon bond formation at various positions of the pyrimidine ring can be achieved through cross-coupling reactions, such as the Suzuki or Stille couplings, often requiring a pre-functionalized pyrimidine (e.g., a halopyrimidine).

Targeted Synthesis of Dichlorocyclopropylpyrimidine Scaffolds

The synthesis of 2,4-dichloro-6-cyclopropylpyrimidine specifically requires the initial construction of a pyrimidine ring bearing a cyclopropyl (B3062369) group at the 6-position, followed by the introduction of chlorine atoms at the 2- and 4-positions. A plausible synthetic route involves the initial synthesis of 6-cyclopropylpyrimidine-2,4-dione (also known as 6-cyclopropyluracil), which then undergoes chlorination.

Chlorination Reactions in Pyrimidine Synthesis

The conversion of hydroxypyrimidines (which often exist in their tautomeric keto forms as pyrimidinones (B12756618) or uracils) to chloropyrimidines is a fundamental and widely used transformation in pyrimidine chemistry. The resulting chloropyrimidines are versatile intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The most common reagents for this chlorination are phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂).

Phosphoryl chloride is the most frequently employed reagent for the conversion of 2,4-dihydroxypyrimidines (uracils) to 2,4-dichloropyrimidines. The reaction is typically carried out by heating the hydroxypyrimidine in excess phosphoryl chloride, often in the presence of a tertiary amine such as N,N-dimethylaniline or triethylamine (B128534). The amine acts as a catalyst and a scavenger for the hydrogen chloride gas produced during the reaction.

The general mechanism involves the initial formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion. The use of a high-boiling solvent is common to achieve the necessary reaction temperatures.

| Substrate | Reagent | Catalyst/Additive | Typical Conditions | Product |

| 6-Substituted Uracil | Phosphoryl Chloride (POCl₃) | N,N-Dimethylaniline | Reflux, 1-4 hours | 2,4-Dichloro-6-substituted pyrimidine |

| 4,6-Dihydroxypyrimidine | Phosphoryl Chloride (POCl₃) | Tertiary Amine | Heat | 4,6-Dichloropyrimidine |

Thionyl chloride can also be utilized for the chlorination of hydroxypyrimidines. Similar to phosphoryl chloride, the reaction is typically performed at elevated temperatures. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction, proceeding through the formation of the Vilsmeier reagent.

In some instances, a combination of thionyl chloride and other reagents, or the use of a solvent such as dichloroethane, is employed to optimize the reaction conditions and yield.

| Substrate | Reagent | Catalyst/Additive | Typical Conditions | Product |

| 4,6-Dihydroxypyrimidine | Thionyl Chloride (SOCl₂) | Boric Acid | Reflux in Dichloroethane | 4,6-Dichloropyrimidine |

| Hydroxypyrimidine | Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Heat | Chloropyrimidine |

Introduction of the Cyclopropyl Moiety

A plausible synthetic route to this compound involves the initial construction of a pyrimidine ring already bearing the cyclopropyl substituent. One such approach starts from 6-cyclopropyl-uracil. This precursor can be synthesized through the condensation of urea and ethyl 3-cyclopropyl-3-oxopropionate in the presence of a base like sodium ethoxide. jppres.com The resulting 6-cyclopropyl-uracil can then be subjected to chlorination to yield the target molecule, this compound. This two-step process, starting from readily available materials, offers a viable pathway to the desired product.

Advanced Synthetic Techniques for this compound Analogues

Recent advancements in synthetic organic chemistry have provided powerful tools for the synthesis and functionalization of heterocyclic compounds like pyrimidines. These modern techniques offer milder reaction conditions, improved efficiency, and the potential for novel molecular architectures.

Photoredox Catalyzed Reactions in Pyrimidine Synthesis

Photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the generation of radical intermediates under mild conditions using visible light. This approach has found application in the functionalization of pyrimidines, including the introduction of alkyl and cyclopropyl groups.

The Minisci reaction, a classic method for the C-H functionalization of heteroaromatic compounds, has been significantly advanced through the use of photoredox catalysis. This allows for the generation of cyclopropyl radicals from suitable precursors, which can then add to the electron-deficient pyrimidine ring. While a direct photoredox Minisci reaction on 2,4-dichloropyrimidine (B19661) to introduce a cyclopropyl group has not been extensively detailed, the general principles of such reactions on N-heteroarenes are well-established. These reactions typically involve a photocatalyst, a light source (often LEDs), and a cyclopropyl radical precursor. The reaction proceeds through a radical addition mechanism, offering a direct route to C-C bond formation on the pyrimidine core.

A thorough understanding of the reaction mechanism is crucial for optimizing photoredox-catalyzed reactions. Several sophisticated techniques are employed to elucidate the intricate steps involved in these processes.

LED-NMR Reaction Profiling: This technique allows for the in-situ monitoring of photochemical reactions by integrating an LED light source directly into an NMR spectrometer. This provides real-time kinetic data and helps in the identification of transient intermediates, offering valuable insights into the reaction pathway.

Quantum Yield Measurements: The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules of product formed per photon absorbed. Determining the quantum yield is essential for understanding the energy transfer processes and optimizing the reaction conditions for maximum efficiency.

Stern-Volmer Quenching Studies: These studies are performed to investigate the quenching of the excited state of the photocatalyst by other components in the reaction mixture. By measuring the quenching rate constants, one can determine which species is involved in the initial energy or electron transfer step, a critical piece of information for elucidating the reaction mechanism.

Electrochemical Synthesis and Cross-Coupling Strategies

Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for oxidation and reduction reactions. In the context of pyrimidine synthesis, electrochemistry has been utilized for various transformations, including cross-coupling reactions.

Electrochemical reductive cross-coupling provides a powerful method for the formation of C-C bonds. This technique has been successfully applied to the coupling of chloropyrimidines with aryl halides. In a typical setup, a sacrificial anode (e.g., iron or zinc) is used in combination with a catalytic amount of a transition metal complex (e.g., nickel). The electrochemical reduction of the metal catalyst facilitates the oxidative addition of the aryl halide and the chloropyrimidine, leading to the formation of the cross-coupled product. This method avoids the need for stoichiometric organometallic reagents and often proceeds under mild conditions with high functional group tolerance. While the direct coupling of a cyclopropyl halide with a dichloropyrimidine using this method is not explicitly documented, the principles of reductive cross-coupling suggest its potential applicability for the synthesis of cyclopropylpyrimidine derivatives.

Role of Sacrificial Anodes and Metal Catalysts in Electrochemical Synthesis

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods. In the context of reductive electrosynthesis, sacrificial metal anodes play a crucial role by balancing the charge of the reductive reactions occurring at the cathode. nih.govrsc.org During this process, the metal anode, typically composed of magnesium, aluminum, zinc, or iron, is oxidized, releasing metal cations into the solution. nih.govrsc.org

These in-situ generated metal ions can serve multiple purposes. They can act as Lewis acids, activating the reactants, or function as promoters or mediators in the reaction. rsc.org For instance, the presence of Fe(II) salts, formed from the pre-electrolysis of a sacrificial iron anode, has been shown to be necessary for the electrochemical cross-coupling of aryl halides with 2-chloropyrimidine. nih.gov Similarly, AlCl₃ generated from an aluminum sacrificial anode can facilitate selective bond cleavage. nih.gov

The primary advantages of using sacrificial anodes include the straightforward nature of the oxidation reaction, which occurs at a constant potential, and the prevention of undesired overoxidation of substrates and products due to the low oxidation potential of the metals used. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively used to functionalize dihalopyrimidines.

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the arylation of halogenated pyrimidines using arylboronic acids. mdpi.commdpi.com For 2,4-dichloropyrimidines, the reaction typically exhibits a high degree of regioselectivity, with the substitution preferentially occurring at the C4 position. mdpi.com This selectivity is attributed to the favored oxidative addition of palladium into the C4-chlorine bond. mdpi.com

Microwave-assisted Suzuki coupling has been shown to be a highly efficient method, allowing for short reaction times and very low catalyst loading. mdpi.combohrium.com For example, using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst, C4-substituted pyrimidines can be obtained in good to excellent yields. mdpi.com The reaction conditions are generally tolerant of a wide range of functional groups on the aryl boronic acid. nih.gov

It's noteworthy that substituents on the pyrimidine ring can influence the outcome of the reaction. While electron-withdrawing and electron-donating groups at the C6 position of 2,4-dichloropyrimidine may not significantly affect the yield, certain substituents can lead to the formation of isomeric products. mdpi.com For instance, the reaction of phenylboronic acid with 2,4-dichloro-6-methoxypyrimidine (B105707) can result in a mixture of 2-chloro-4-methoxy-6-phenylpyrimidine and 4-chloro-6-methoxy-2-phenylpyrimidine (B372846) with no selectivity. mdpi.com

Table 1: Regioselectivity in Suzuki Coupling of Substituted 2,4-Dichloropyrimidines

| C6-Substituent on 2,4-Dichloropyrimidine | Outcome of Suzuki Coupling with Phenylboronic Acid |

|---|---|

| Electron-withdrawing group | High yield of C4-substituted product |

| Electron-donating group | High yield of C4-substituted product |

This table summarizes the general outcomes of Suzuki coupling reactions on substituted 2,4-dichloropyrimidines.

The palladium-catalyzed cross-coupling of thiols with dihalopyrimidines provides a reliable route to the synthesis of aryl thioethers. Recent studies have shown that C2-selective C-S cross-coupling of 2,4-dihalopyrimidines can be achieved. researchgate.netfigshare.com The selectivity of this catalytic system is highly sensitive to the structure of the Pd(II) precatalyst, as it often competes with C4-selective nucleophilic aromatic substitution. High C2-selectivity is generally observed with most primary thiols and thiophenols. figshare.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heterocyclic systems like pyrimidines.

The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is a well-studied yet complex phenomenon. Generally, nucleophilic substitution occurs preferentially at the C4 position. wuxiapptec.comwuxiapptec.comstackexchange.com This preference is often attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position.

However, the regioselectivity can be highly sensitive to the nature of the substituents on the pyrimidine ring. wuxiapptec.comwuxiapptec.comwuxiapptec.com For instance, the presence of a strong electron-donating group at the C6 position can reverse the selectivity, favoring substitution at the C2 position. wuxiapptec.comwuxiapptec.com Quantum mechanics (QM) analyses have shown that for 2,4-dichloropyrimidine with a C6-methoxy or C6-NHMe group, the LUMO (Lowest Unoccupied Molecular Orbital) lobes at C2 and C4 become similar in size, and transition state calculations indicate a lower energy barrier for C2 substitution. wuxiapptec.com

Conversely, an electron-withdrawing substituent at the C5 position generally directs substitution to the C4 position. nih.govresearchgate.net However, the use of tertiary amine nucleophiles can lead to excellent C2 selectivity in these systems. nih.gov

Table 2: Factors Influencing Regioselectivity in SNAr of 2,4-Dichloropyrimidines

| Substituent Position | Type of Substituent | Preferred Site of Nucleophilic Attack |

|---|---|---|

| C6 | Electron-donating (e.g., OMe, NHMe) | C2 wuxiapptec.comwuxiapptec.com |

| C5 | Electron-withdrawing | C4 nih.govresearchgate.net |

This table provides a summary of how substituents and nucleophile choice can direct the regioselectivity of SNAr reactions on the 2,4-dichloropyrimidine scaffold.

The classical mechanism for SNAr reactions involves a two-step process with the formation of a discrete anionic intermediate known as a Meisenheimer complex. bris.ac.ukresearchgate.net However, recent computational and experimental studies have provided evidence that many SNAr reactions may proceed through a concerted mechanism, where the Meisenheimer complex represents a transition state rather than a true intermediate. bris.ac.ukresearchgate.netnih.gov

The nature of the reaction pathway, whether stepwise or concerted, is influenced by the stability of the Meisenheimer complex. bris.ac.uk Factors such as the electron-withdrawing capacity of the substituents on the aromatic ring and the nature of the leaving group play a crucial role. For arenes containing strong electron-withdrawing groups like nitro groups and poor leaving groups like fluoride, a detectable Meisenheimer complex is more likely to be involved. bris.ac.uk In other cases, a more concerted pathway is thought to operate. bris.ac.uk

Computational studies on the aza-SNAr mechanism in fluorine- and chlorine-containing azines have explored the dichotomy between a concerted and a stepwise pathway, providing a more unified view of Meisenheimer complexes as transition states, hidden intermediates, or real intermediates depending on the specific reaction conditions. rsc.org

Substitution with Diverse Nucleophiles (e.g., Amines, Thiols, Sulfonimidoyl Groups)

The electron-deficient nature of the pyrimidine ring, further activated by two chloro substituents, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C2 and C4 positions exhibit different levels of reactivity, which can be exploited to achieve selective substitution. Generally, the chlorine at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position. This regioselectivity is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4, which makes it more electrophilic. stackexchange.com The stability of the Meisenheimer intermediate, a key transient species in SNAr reactions, also plays a crucial role in determining the reaction's outcome and regioselectivity. stackexchange.com However, this selectivity can be influenced or even reversed by the electronic properties of other substituents on the pyrimidine ring and the nature of the incoming nucleophile. wuxiapptec.comwuxiapptec.com

Substitution with Amines:

The reaction of dichloropyrimidines with amine nucleophiles is a widely used method for synthesizing aminopyrimidines. In the case of 2,4-dichloropyrimidines, primary and secondary amines typically displace the C4-chloro group with high regioselectivity. wuxiapptec.com This preference is observed under various conditions, often employing a base such as potassium carbonate or triethylamine in a polar solvent like acetonitrile (B52724) or ethanol. However, the presence of a strong electron-donating group at the C6 position can alter this selectivity, favoring substitution at the C2 position. wuxiapptec.comwuxiapptec.com While specific studies on this compound are not extensively detailed in the cited literature, the reactivity patterns of analogous 6-substituted-2,4-dichloropyrimidines provide a strong predictive framework for its behavior.

| Nucleophile | Substrate Analogue | Base/Catalyst | Solvent | Position of Substitution | Reference(s) |

|---|---|---|---|---|---|

| Secondary Aliphatic Amines | 6-Aryl-2,4-dichloropyrimidine | LiHMDS / Pd catalyst | - | C4 | nih.gov |

| Aromatic Amines | 6-Aryl-2,4-dichloropyrimidine | None | - | C4 | nih.gov |

| Tertiary Amines | 5-EWG-2,4-dichloropyrimidine | None | - | C2 | researchgate.net |

| Weakly Nucleophilic Amines | 2,4-dichloropyrimidine | Sodium Sulfinate / TBAB | - | C4 | nih.gov |

Table 1: Representative Conditions for Amination of Dichloropyrimidines.

Substitution with Thiols:

Thiol nucleophiles react with electron-deficient heteroaryl halides, including dichloropyrimidines, to form thioethers. These SNAr reactions can proceed smoothly, often in a polar aprotic solvent such as dimethylacetamide (DMAc) with a base like potassium carbonate (K₂CO₃). researchgate.net For many electron-deficient systems, the reaction does not require additional activating groups. researchgate.net The reaction with thiols provides a pathway to introduce sulfur-based functional groups onto the pyrimidine core, significantly expanding the molecular diversity accessible from the this compound starting material. Functionalized thioureas and thioamides have also been shown to be compatible under these conditions. researchgate.net

Substitution with Sulfonimidoyl and Related Groups:

The nucleophilic substitution of a chloro group with a sulfonamide represents a key method for creating C-N-S linkages. Aryl sulfonamides have been shown to react successfully with polychlorinated pyrimidines, such as 2,4,5,6-tetrachloropyrimidine. In these reactions, the nucleophilic attack occurs preferentially at the C4 and C2 positions, yielding a mixture of regioisomers, with the C4-substituted product typically being the major one. wuxiapptec.com The reaction conditions often involve a base to deprotonate the sulfonamide, thereby increasing its nucleophilicity. This methodology allows for the synthesis of novel trichloropyrimidine-tagged sulfonamides, which are valuable scaffolds in medicinal chemistry. wuxiapptec.com

Scalability and Industrial Considerations in this compound Synthesis

Transitioning the synthesis of a chemical compound from a laboratory setting to large-scale industrial production introduces a distinct set of challenges. While laboratory-scale synthesis prioritizes reaction yield and purity, industrial production must also heavily weigh factors such as process safety, cost-effectiveness, environmental impact, and the ability to deliver commercial quantities. stackexchange.com The scalability of the synthesis for this compound requires careful evaluation of each step, from the choice of raw materials to the final purification methods, to ensure the process is robust, safe, and economically viable.

Large-Scale Preparative Methods and Flow Reactor Applications

Traditional large-scale synthesis is often conducted in large batch reactors. For chloropyrimidines, this involves the handling of potentially hazardous reagents like phosphorus oxychloride or thionyl chloride at high temperatures. While effective, these batch processes can present challenges in heat management for highly exothermic reactions and pose safety risks. wuxiapptec.com

Modern approaches to chemical manufacturing increasingly utilize continuous flow chemistry to overcome the limitations of batch processing. nih.gov Flow reactors, which employ narrow channels or tubes, offer significant advantages for large-scale production, including:

Enhanced Heat Transfer: The high surface-area-to-volume ratio allows for rapid and precise control of reaction temperature, mitigating the risk of thermal runaways in exothermic processes. wuxiapptec.com

Improved Safety: Hazardous reagents can be generated and consumed in situ, minimizing the volume of dangerous materials present at any given time. This is particularly relevant for chlorination reactions. wuxiapptec.com

Increased Efficiency and Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher yields, better selectivity, and more consistent product quality. wuxiapptec.com

The synthesis of pyrimidine derivatives has been successfully demonstrated in continuous-flow microreactors, highlighting the applicability of this technology to the production of this compound and its derivatives. researchgate.netwuxiapptec.com A multi-step flow process could be envisioned where the initial cyclocondensation to form the pyrimidine ring is followed by a chlorination step and subsequent nucleophilic substitutions, all integrated into a continuous manufacturing platform.

Optimization of Reaction Conditions for Industrial Production

Optimizing reaction conditions is a critical aspect of developing a commercially viable process. This involves systematically adjusting various parameters to maximize product yield and purity while minimizing costs, waste, and reaction time. Statistical methods like Design of Experiments (DoE) are powerful tools used in the pharmaceutical and fine chemical industries to efficiently explore the complex interplay between different reaction variables and identify the optimal conditions. stackexchange.com

Key parameters for optimization in the synthesis of dichloropyrimidines include:

Chlorinating Agent: While phosphorus oxychloride (POCl₃) is a common laboratory reagent for converting dihydroxypyrimidines to dichloropyrimidines, its industrial use generates significant phosphorus-containing waste. Alternative, more environmentally friendly, or safer reagents are often sought for large-scale production. For instance, some industrial processes have replaced POCl₃ with agents like triphosgene, which can be safer and easier to handle, reducing environmental pollution.

Solvent and Catalyst: The choice of solvent affects reaction rates, selectivity, and ease of product isolation. Catalysts, such as N,N-diethylaniline in chlorination steps, are used to accelerate the reaction, but their loading must be optimized to balance efficiency with cost and removal from the final product.

Temperature and Reaction Time: These parameters are fine-tuned to ensure complete conversion while preventing the formation of byproducts from decomposition or side reactions.

Work-up and Purification: Industrial processes favor crystallization over chromatographic purification for its scalability and cost-effectiveness. The optimization of crystallization conditions (e.g., solvent system, cooling profile) is essential for achieving the required product purity on a large scale.

| Method | Chlorinating Agent | Catalyst/Additive | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| Phosphorus Oxychloride | POCl₃ | N,N-Dialkylaniline | High reactivity, well-established | Corrosive, generates phosphorus waste | |

| Thionyl Chloride | SOCl₂ | Boric Acid | Generates gaseous byproducts (HCl, SO₂) | Corrosive, toxic gas release | - |

| Triphosgene | (Cl₃CO)₂CO | N,N-Diethylaniline | Safer solid alternative to phosgene | Higher cost, requires careful handling |

Table 2: Comparison of Industrial Chlorination Methods for Pyrimidine Cores.

Reactivity and Mechanistic Organic Chemistry of 2,4 Dichloro 6 Cyclopropylpyrimidine

Electrophilic Substitution Reactions on Pyrimidine (B1678525) Derivatives

Electrophilic substitution on the pyrimidine ring is generally considered a challenging transformation. The presence of two electron-withdrawing nitrogen atoms significantly deactivates the ring system towards attack by electrophiles. This deactivation is further intensified in 2,4-dichloro-6-cyclopropylpyrimidine by the inductive effect of the two chlorine atoms. Consequently, electrophilic substitution reactions, such as nitration or Friedel-Crafts acylation, are not commonly observed under standard conditions and would require harsh reaction conditions, which may not be compatible with the stability of the molecule.

Regioselective Halogenation Studies

While specific regioselective halogenation studies on this compound are not extensively documented in publicly available literature, the general principles of electrophilic aromatic substitution on pyrimidines suggest that any such reaction would be difficult. The electron-deficient nature of the pyrimidine ring, compounded by the two chloro substituents, makes it a poor substrate for electrophilic attack. Should a reaction occur, it would likely require forcing conditions, and the regioselectivity would be governed by the directing effects of the existing substituents, with the C-5 position being the most probable site of attack, as it is the least deactivated position on the ring.

Nucleophilic Reactivity of Halogen Atoms on the Pyrimidine Ring

The most significant and well-studied aspect of the reactivity of this compound is the nucleophilic aromatic substitution (SNAr) of its chlorine atoms. The electron-deficient pyrimidine ring is highly activated towards attack by nucleophiles, making the displacement of the chloro groups a facile process. The key point of interest in these reactions is the regioselectivity: which of the two chlorine atoms at the C-2 and C-4 positions is preferentially replaced.

Selective Halogen Displacement Strategies

The selective displacement of one chlorine atom over the other in 2,4-dichloropyrimidines is a common synthetic strategy. wuxiapptec.com Generally, in nucleophilic aromatic substitution reactions of 2,4-dichloropyrimidines, the C-4 position is more reactive than the C-2 position. wuxiapptec.comnih.gov This preference is attributed to the greater ability of the para-nitrogen atom to stabilize the Meisenheimer intermediate formed during the attack at C-4.

However, this inherent selectivity can be modulated by various factors, including the solvent, the nature of the nucleophile, and, most importantly, the electronic properties of other substituents on the pyrimidine ring. wuxiapptec.com For this compound, reactions with nucleophiles such as amines, thiols, and alkoxides are expected to proceed readily. By controlling the stoichiometry of the nucleophile (i.e., using one equivalent), it is often possible to achieve monosubstitution, predominantly at the C-4 position. Subsequent reaction with a different nucleophile can then be used to displace the second chlorine atom, leading to the synthesis of dissymmetrically substituted pyrimidines.

Influence of Substituents on Reaction Pathways

The substituent at the C-6 position plays a crucial role in determining the regioselectivity of nucleophilic attack on 2,4-dichloropyrimidines. While electron-withdrawing groups at C-5 enhance the typical C-4 selectivity, the effect of a C-6 substituent is more nuanced. nih.gov Electron-donating groups at the C-6 position have been shown to alter the electronic distribution of the pyrimidine ring, in some cases favoring substitution at the C-2 position. wuxiapptec.comwuxiapptec.com

The cyclopropyl (B3062369) group at the C-6 position of the title compound is generally considered to be a weak electron-donating group through sigma bond conjugation. This property can influence the relative reactivity of the C-2 and C-4 positions. Quantum mechanics (QM) analyses on similarly substituted 2,4-dichloropyrimidines have shown that when an electron-donating group is present at C-6, the LUMO (Lowest Unoccupied Molecular Orbital) lobes at C-2 and C-4 can become similar in size, suggesting that a mixture of C-2 and C-4 substituted products could be formed. wuxiapptec.com Therefore, while C-4 substitution is generally favored, the presence of the C-6 cyclopropyl group may lead to a decrease in regioselectivity or, under specific conditions, a switch to C-2 selectivity.

The following table summarizes the expected reactivity based on analogous systems:

| Nucleophile | Expected Major Product | Rationale |

| Primary/Secondary Amines | 4-amino-2-chloro-6-cyclopropylpyrimidine | General preference for C-4 attack in SNAr of 2,4-dichloropyrimidines. |

| Alkoxides (e.g., NaOMe) | 2-chloro-4-methoxy-6-cyclopropylpyrimidine | Similar to amines, C-4 is the more common site of initial substitution. |

| Thiols (e.g., NaSPh) | 2-chloro-6-cyclopropyl-4-(phenylthio)pyrimidine | C-4 position is generally more susceptible to nucleophilic attack. |

Cyclopropyl Group Transformations and Reactivity

The cyclopropyl group is a unique functional group characterized by significant ring strain, which can lead to specific reactivity patterns not observed in other alkyl substituents. However, in the context of this compound, the cyclopropyl ring is reported to be stable under normal storage and handling conditions. Its reactivity would likely only be observed under conditions that specifically target the three-membered ring.

Ring Opening Reactions and Stereochemical Implications

While no specific studies on the ring-opening reactions of this compound have been reported, the general reactivity of cyclopropyl groups can be considered. Such reactions typically proceed through radical or ionic (cationic) intermediates and often require specific reagents or energy input (e.g., heat or light). For instance, treatment with strong acids or electrophiles could potentially lead to the opening of the cyclopropyl ring to form an allyl cation, which could then be trapped by a nucleophile.

Given that the primary reactivity of this compound involves nucleophilic substitution on the pyrimidine ring, the conditions for these reactions (typically basic or neutral) are generally not conducive to the cleavage of the cyclopropyl ring. The stability of the cyclopropyl group is therefore expected to be maintained during most synthetic transformations focused on the pyrimidine core. Any investigation into the ring-opening of the cyclopropyl moiety in this molecule would represent a distinct area of study, likely requiring conditions that are orthogonal to those used for modifying the pyrimidine ring itself.

Role in Enzyme Inhibition Mechanisms

The 2,4-dichloropyrimidine (B19661) scaffold is a recognized pharmacophore in the design of enzyme inhibitors, particularly targeting the kinase family. The reactivity of the chlorine atoms at the C2 and C4 positions allows for the formation of covalent bonds with nucleophilic residues within the enzyme's active site, leading to irreversible inhibition. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, its role in enzyme inhibition can be inferred from studies on analogous dichloropyrimidine derivatives.

Research on a novel series of chloropyrimidines has identified them as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1. nih.gov The inhibitory mechanism involves a nucleophilic aromatic substitution (SNAr) reaction between a cysteine residue (Cys440) in the active site and the dichloropyrimidine core. nih.gov Mass spectrometry and X-ray crystallography have confirmed the covalent modification, where one of the chloro substituents is displaced by the thiol group of cysteine. nih.gov

Molecular docking studies on various pyrimidine-based inhibitors targeting kinases like VEGFR-2, HER-2, and p21-activated kinase 4 (PAK4) have elucidated common binding modes. mdpi.comnih.gov These inhibitors often form hydrogen bonds with key residues in the hinge region of the kinase domain, which is crucial for ATP binding. The 2,4-disubstituted pyrimidine core can orient specific side chains to interact with other regions of the active site, contributing to binding affinity and selectivity. nih.gov For covalent inhibitors, this initial non-covalent binding properly orients the electrophilic chloropyrimidine moiety for the subsequent reaction with a nearby nucleophilic residue. nih.govnih.gov

Table 1: Key Interactions in the Proposed Enzyme Inhibition Mechanism of this compound

| Interaction Type | Moiety of Inhibitor | Interacting Enzyme Residue (General) | Consequence |

| Covalent Bonding | 2- or 4-Chloro-pyrimidine | Cysteine Thiol | Irreversible Inhibition |

| Hydrogen Bonding | Pyrimidine Nitrogens | Hinge Region Amino Acids | ATP-Competitive Binding |

| Hydrophobic Interactions | Cyclopropyl Group | Hydrophobic Pocket Residues | Enhanced Affinity and Selectivity |

Radical Reaction Pathways in Dichlorocyclopropylpyrimidine Chemistry

The presence of both a cyclopropyl group and chloro-substituents on the pyrimidine ring of this compound suggests the potential for unique radical-mediated reaction pathways. The initiation of such pathways could occur through the homolytic cleavage of a carbon-chlorine bond, which can be induced photochemically.

Formation and Capture of Cyclopropyl Radicals

The formation of a cyclopropyl radical from this compound can be envisioned to occur via photolysis. Ultraviolet (UV) irradiation of halogenated aromatic compounds can lead to the homolytic cleavage of the carbon-halogen bond, generating a radical pair. researchgate.net In the case of this compound, UV photolysis could induce the fission of one of the C-Cl bonds to produce a 2-chloro-6-cyclopropylpyrimidin-4-yl radical (or its 4-chloro-6-cyclopropylpyrimidin-2-yl isomer) and a chlorine radical.

Once formed, the pyrimidinyl radical could potentially undergo further reactions. However, the focus here is on the fate of the cyclopropyl moiety. While direct cleavage of the cyclopropyl group from the pyrimidine ring to form a cyclopropyl radical is not a primary photochemical event, subsequent reactions of the initially formed pyrimidinyl radical could lead to transformations involving the cyclopropyl ring.

A more direct, albeit less common, pathway could involve a dissociative electron transfer to this compound, leading to a radical anion that could fragment to release a chloride ion and a cyclopropyl-substituted pyrimidinyl radical.

The capture of a cyclopropyl radical, once formed, is a key step in defining the synthetic utility of such a reaction. Cyclopropyl radicals are known to be highly reactive and can undergo rapid ring-opening to form the more stable allyl radical. The rate of this ring-opening is often used as a "radical clock" to time other radical reactions. Therefore, for any reaction to proceed via the cyclopropyl radical itself, the trapping of this radical must be faster than its rearrangement.

Intramolecular trapping of a radical is often kinetically favored over intermolecular processes. If the this compound molecule were modified to contain a suitable radical acceptor, an intramolecular cyclization could potentially "capture" the pyrimidinyl radical before significant rearrangement of the cyclopropyl group occurs. For instance, a pendant alkene or alkyne chain attached to the pyrimidine ring could serve as an intramolecular trap.

Unproductive Pathways in Radical Processes

In the context of radical reactions involving this compound, several unproductive pathways could compete with the desired reaction, diminishing its efficiency. These pathways are inherent to the reactivity of the radical intermediates that may be formed.

One of the most significant unproductive pathways for a cyclopropyl-substituted radical is the aforementioned ring-opening reaction. The high ring strain of the cyclopropane (B1198618) ring provides a strong thermodynamic driving force for its conversion to the corresponding homoallyl radical. This process is generally very fast and, in many cases, irreversible. nih.gov If the desired reaction requires the integrity of the cyclopropyl ring, its ring-opening would be considered an unproductive pathway.

Another potential unproductive pathway involves hydrogen atom abstraction by the initially formed pyrimidinyl radical from the solvent or other components in the reaction mixture. This would result in the formation of 2-chloro-6-cyclopropylpyrimidine (or its 4-chloro isomer) and quench the radical chain, preventing further desired transformations.

Radical-radical coupling reactions can also be unproductive. The initially formed pyrimidinyl radical could couple with another radical species in the medium, leading to the formation of dimers or other undesired byproducts. In a photochemical reaction, if the concentration of radical intermediates is high, these coupling reactions can become significant.

Furthermore, if a chlorine radical is generated during the initial photolysis step, it can participate in a variety of non-selective side reactions, such as addition to any unsaturated bonds present or hydrogen atom abstraction from other molecules, leading to a complex mixture of products.

Finally, the stability of the radical intermediates themselves plays a crucial role. Computational studies on the cyclopropyl radical have shown it to be a species with a distinct geometry and electronic structure. nih.gov Any factors that destabilize the desired radical intermediate or stabilize a transition state leading to an unproductive pathway will favor the latter.

Table 2: Potential Radical Reaction Pathways of this compound

| Pathway | Description | Outcome |

| Productive Pathway | ||

| Radical Formation and Trapping | Photolytic C-Cl cleavage followed by intramolecular trapping of the pyrimidinyl radical. | Formation of a new cyclic structure while retaining the cyclopropyl group. |

| Unproductive Pathways | ||

| Cyclopropyl Ring Opening | Rearrangement of a radical intermediate involving the cyclopropyl group to a more stable homoallyl radical. | Loss of the cyclopropane ring structure. |

| Hydrogen Atom Abstraction | The pyrimidinyl radical abstracts a hydrogen atom from the solvent or other reagents. | Formation of a reduced pyrimidine and termination of the radical process. |

| Radical-Radical Coupling | Dimerization of pyrimidinyl radicals or coupling with other radical species. | Formation of undesired high molecular weight byproducts. |

| Non-selective Chlorine Radical Reactions | The chlorine radical reacts non-selectively with other components of the reaction mixture. | Formation of a complex mixture of chlorinated byproducts. |

Applications of 2,4 Dichloro 6 Cyclopropylpyrimidine As a Synthetic Precursor

Intermediate in the Synthesis of Therapeutically Relevant Compounds

2,4-Dichloro-6-cyclopropylpyrimidine serves as a crucial starting material for the synthesis of a variety of therapeutically relevant compounds. Its ability to undergo differential substitution at the C2 and C4 positions of the pyrimidine (B1678525) ring allows for the introduction of diverse functionalities, leading to the development of novel drug candidates with a range of biological activities.

Table 1: Key Features of Ceralasertib (AZD6738)

| Feature | Description |

| Target | Ataxia Telangiectasia and Rad3-related (ATR) protein kinase |

| Therapeutic Area | Oncology |

| Mechanism of Action | Inhibition of the DNA damage response (DDR) pathway |

| Precursor | This compound |

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents. While direct synthesis examples starting from this compound for other anticancer agents are not extensively detailed in the public domain, the general utility of dichloropyrimidines in this area is widely recognized. For instance, various 2,4-disubstituted pyrimidine derivatives have shown significant potential as anticancer drugs. The reactivity of the chloro-substituents allows for the introduction of various side chains that can interact with biological targets such as kinases, which are often dysregulated in cancer. The cyclopropyl (B3062369) group in this compound can offer advantages in terms of metabolic stability and potency compared to non-cyclopropylated analogs.

Pyrimidine derivatives have also been explored for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade. The reactive nature of this compound makes it a suitable starting point for the synthesis of libraries of pyrimidine-based compounds to be screened for anti-inflammatory activity. By reacting the dichloropyrimidine with various amines, alcohols, and other nucleophiles, a diverse range of structures can be generated. The anti-inflammatory potential of these compounds would then be evaluated in relevant biological assays.

Generation of Diverse Heterocyclic Compound Libraries

The creation of diverse libraries of small molecules is a central strategy in modern drug discovery. This compound is an excellent scaffold for the generation of such libraries due to its two distinct points of chemical reactivity.

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. nih.govnih.gov The differential reactivity of the two chlorine atoms in this compound can be exploited in a combinatorial fashion. For example, one chlorine can be selectively displaced with a set of building blocks, followed by the displacement of the second chlorine with another set of building blocks. This approach can quickly generate a large library of unique 2,4,6-trisubstituted pyrimidines. These libraries can then be screened for a wide range of biological activities, accelerating the discovery of new lead compounds for drug development.

Solid-Supported Synthesis for Library Generation

The architecture of this compound is well-suited for solid-phase synthesis, a cornerstone of modern combinatorial chemistry for the rapid generation of large, diverse chemical libraries. In this methodology, the pyrimidine scaffold can be anchored to a solid support, enabling the systematic and high-throughput introduction of various functional groups.

The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring is a key feature exploited in solid-supported synthesis. Typically, the chlorine at the C4 position is more susceptible to nucleophilic substitution than the chlorine at the C2 position. This allows for a stepwise diversification strategy. For instance, a library of compounds can be generated by first reacting the resin-bound this compound with one set of nucleophiles to substitute the C4 chlorine, followed by reaction with a second set of nucleophiles to displace the C2 chlorine. This approach facilitates the creation of a large matrix of distinct compounds from a common intermediate.

While specific research detailing the extensive use of this compound in large-scale library generation is not widely published, the principles of solid-phase synthesis of di-substituted pyrimidines are well-established. The general workflow for such a synthesis is outlined below:

| Step | Description | Reactants |

| 1. Immobilization | The this compound scaffold is attached to a solid support (e.g., a resin). | This compound, Solid Support Resin |

| 2. First Diversification | A diverse set of nucleophiles (R1-Nu) is reacted with the immobilized scaffold to substitute the more reactive C4 chlorine. | Resin-bound scaffold, Library of Nucleophile 1 |

| 3. Second Diversification | A second library of nucleophiles (R2-Nu) is introduced to substitute the C2 chlorine. | Diversified resin-bound scaffold, Library of Nucleophile 2 |

| 4. Cleavage | The final, fully diversified compounds are cleaved from the solid support. | Cleavage Reagent |

This systematic approach allows for the efficient production of thousands of unique compounds, which can then be screened for various biological activities, accelerating the discovery of new drug candidates and other functional molecules.

Precursor for Agrochemicals and Other Fine Chemicals

The pyrimidine core is a prevalent structural motif in a wide range of biologically active compounds, including many commercial agrochemicals. The presence of the reactive chlorine atoms and the lipophilic cyclopropyl group makes this compound an attractive starting material for the synthesis of novel herbicides and plant growth regulators.

Development of Herbicidal Agents

The development of novel herbicides is crucial for modern agriculture. Pyrimidine derivatives have a long history of use as herbicidal agents, often targeting essential biochemical pathways in weeds. The synthesis of new herbicidal agents from this compound typically involves the substitution of one or both chlorine atoms with moieties that enhance the compound's herbicidal activity and selectivity.

A study on related pyrimidine derivatives has shown that the introduction of specific side chains can lead to potent herbicidal activity. The general synthetic scheme for producing such herbicidal agents is presented below:

| Reactant 1 | Reactant 2 | Resulting Compound Class | Potential Herbicidal Target |

| This compound | Substituted Anilines | 2-Anilino-4-chloro-6-cyclopropylpyrimidines | Photosystem II inhibitors |

| This compound | Substituted Phenols | 2-Phenoxy-4-chloro-6-cyclopropylpyrimidines | Acetolactate synthase (ALS) inhibitors |

| This compound | Alkyl Amines | 2,4-Di(alkylamino)-6-cyclopropylpyrimidines | Various cellular processes |

Synthesis of Plant Growth Regulators

Beyond weed control, pyrimidine derivatives also find application as plant growth regulators (PGRs). These compounds can influence various aspects of plant development, such as root formation, flowering, and fruit setting. The synthesis of plant growth regulators from this compound involves the strategic introduction of functional groups that can mimic or interfere with the action of natural plant hormones.

The structural modifications often aim to enhance the compound's uptake, transport, and activity within the plant. For instance, the introduction of polar functional groups can improve water solubility and systemic movement, while other modifications can fine-tune the biological activity to achieve the desired regulatory effect.

Research on pyrimidine-based plant growth regulators has demonstrated that subtle changes in the substitution pattern can lead to significant differences in activity. The following table provides a hypothetical overview of how this compound could be used to synthesize different classes of plant growth regulators:

| Reactant 1 | Reactant 2 | Resulting Compound Class | Potential Regulatory Effect |

| This compound | Amino Acids | 2-(Amino acid)-4-chloro-6-cyclopropylpyrimidines | Promotion of root growth |

| This compound | Sugars | 2-(Glycosyl)-4-chloro-6-cyclopropylpyrimidines | Enhancement of stress tolerance |

| This compound | Heterocyclic Amines | 2-(Heterocyclic amino)-4-chloro-6-cyclopropylpyrimidines | Induction of flowering |

Biological and Pharmacological Research of 2,4 Dichloro 6 Cyclopropylpyrimidine Derivatives

Structure-Activity Relationship (SAR) Studies of Pyrimidine (B1678525) Analogues

The biological activity of pyrimidine analogues is profoundly influenced by the nature and position of various substituents on the pyrimidine ring. researchgate.net Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic efficacy of these compounds by systematically modifying their chemical structure. nih.gov Research has demonstrated that the synthetic flexibility of the pyrimidine nucleus allows for extensive derivatization at its carbon and nitrogen sites, leading to a vast number of derivatives with diverse pharmacological profiles. uobasrah.edu.iq

Impact of Substituent Modifications on Biological Activity

Modifications to the substituents on the pyrimidine ring are a key strategy in drug design to enhance biological activity and selectivity. uran.ua The introduction of different functional groups can significantly alter the molecule's physicochemical properties, such as its size, shape, and electronic distribution, which in turn affects its interaction with biological targets. nih.gov

For instance, studies on various pyrimidine derivatives have shown that:

Electron-withdrawing vs. Electron-donating groups: The presence of electron-withdrawing groups, such as halogens (Cl, F, Br), on an associated phenyl ring often correlates with stronger biological activity compared to electron-donating groups like methyl groups. nih.gov This suggests that the electronic properties of the substituents play a critical role in the molecule's potency.

Lipophilicity: In some series of pyrimidine nucleosides, derivatives with extended lipophilic alkyl substituents demonstrated enhanced activity, indicating that lipophilicity can be a key factor in their mechanism of action. nih.gov

Positional Isomerism: The specific position of a substituent on an attached aromatic ring can be crucial for activity. For example, in certain oxazolo[5,4-d]pyrimidine (B1261902) derivatives, a methyl group in the para- or ortho-position of a benzyl (B1604629) moiety was more beneficial for cytotoxic potential than one in the meta-position. mdpi.com

Fused Ring Systems: The creation of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, is a common strategy that has yielded compounds with significant anticancer and antioxidant activities. nih.gov

These findings underscore the importance of systematic substituent modification in the rational design of new pyrimidine-based therapeutic agents. uran.ua

Cyclopropyl (B3062369) Moiety's Contribution to SAR

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often incorporated to enhance a molecule's pharmacological profile. researchgate.net Its unique stereoelectronic properties can lead to improved potency, metabolic stability, and target-binding affinity. researchgate.net

The key contributions of the cyclopropyl moiety include:

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is favorable for binding to a biological target, thereby enhancing potency. researchgate.net

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, which can make the molecule more resistant to metabolic degradation by cytochrome P450 enzymes. researchgate.net This can lead to an improved pharmacokinetic profile.

Enhanced Potency: The cyclopropyl group can act as a "hydrophobic mimic" of other groups while providing a unique spatial arrangement. This can lead to more effective interactions with the target protein, as seen in various classes of enzyme inhibitors and receptor modulators. uobasrah.edu.iqresearchgate.net In some instances, the presence of a cyclopropyl moiety is essential for activity, with its removal leading to a complete loss of function. mdpi.com

Targeted Biological Activity Investigations

Derivatives of 2,4-dichloro-6-cyclopropylpyrimidine have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. nih.govjuniperpublishers.comuobasrah.edu.iqnih.gov The pyrimidine scaffold is a well-established pharmacophore in oncology, present in numerous approved drugs. uobasrah.edu.iqencyclopedia.pub

Anticancer Efficacy Studies

The anticancer potential of pyrimidine derivatives stems from their structural similarity to the nucleobases of DNA and RNA, allowing them to interfere with various cellular processes critical for cancer cell growth and survival. researchgate.netnih.gov

Numerous studies have evaluated the antiproliferative effects of pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cell growth.

Derivatives have shown significant activity against various cell lines, including:

H1975 (Non-small cell lung cancer): Certain 2,4-dichloro-6-methylpyrimidine (B20014) derivatives have demonstrated potent antiproliferative activity against H1975 cells, with IC₅₀ values in the sub-micromolar range. nih.gov

HepG2 (Hepatocellular carcinoma): Tetralin-6-yl pyrimidines have been found to be active against the HepG2 liver cancer cell line. uobasrah.edu.iqsjomr.org.in Other pyrimidine derivatives have also shown moderate to potent activities against this cell line. researchgate.netresearchgate.net

MCF7 (Breast cancer): A wide array of pyrimidine analogues, including pyrimidine-bridged thiadiazole derivatives, have exhibited significant antitumor activity against the MCF7 human breast cancer cell line. uobasrah.edu.iqsjomr.org.inresearchgate.net Studies have reported IC₅₀ values indicating high potency for certain novel derivatives. nih.govnih.govmdpi.com

The table below summarizes the antiproliferative activity of selected pyrimidine derivatives against these cancer cell lines from various studies.

| Compound Type | Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2,4-dichloro-6-methylpyrimidine derivative (L-18) | H1975 | 0.65 | nih.gov |

| Tetralin-6-yl pyrimidine | HepG2 | 8.66 µg/mL | sjomr.org.in |

| Tetralin-6-yl pyrimidine | HepG2 | 7.11 µg/mL | sjomr.org.in |

| 4-amino-thienopyrimidine derivative (Compound 2) | MCF-7 | 0.013 | nih.gov |

| Indole-aryl-amide derivative (Compound 7) | MCF-7 | 0.49 | mdpi.com |

Beyond simply inhibiting proliferation, a key goal in cancer therapy is to induce programmed cell death, or apoptosis, in tumor cells. nih.gov Many potent anticancer pyrimidine derivatives achieve their effects by disrupting the normal progression of the cell cycle and triggering apoptotic pathways. mdpi.com

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division, which is regulated by the cell cycle. ekb.eg Compounds that can halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M phase) prevent cancer cells from replicating. mdpi.comekb.eg For example, certain pyrimidine derivatives have been shown to cause cell cycle arrest at the S phase or G2/M phase in various cancer cell lines. researchgate.net This arrest prevents the cell from entering mitosis and dividing, providing an opportunity for DNA repair or the initiation of apoptosis. nih.govnih.gov

Apoptosis Induction: Apoptosis is a natural, controlled process of cell death that is often dysregulated in cancer. nih.gov Therapeutic agents that can reactivate this process are highly sought after. Studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells. mdpi.comsums.ac.ir This is often confirmed through assays that measure the expression of key apoptotic proteins like caspases. researchgate.net For instance, treatment of cancer cells with effective pyrimidine compounds has led to increased expression of caspases 3, 8, and 9, which are critical executioners of the apoptotic cascade. researchgate.net

The ability of these derivatives to modulate the cell cycle and induce apoptosis highlights their potential as effective anticancer agents that target fundamental mechanisms of tumor growth. nih.govmdpi.com

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer is a primary contributor to mortality, with cell migration and invasion being critical steps in this process. Certain pyrimidine derivatives have demonstrated the ability to interfere with these mechanisms. For instance, a derivative of 2,4-dichloro-6-methylpyrimidine, compound L-18, has been shown to inhibit the migration and invasion of H1975 non-small cell lung cancer cells in a dose-dependent manner nih.gov. Similarly, a series of hybrid compounds combining 2,4-diaminopyrimidine (B92962) and arylthiazole scaffolds not only showed anti-proliferative properties but also exhibited excellent inhibitory activities against the migration of MDA-MB-231 triple-negative breast cancer cells nih.gov. These findings suggest that the pyrimidine scaffold is a promising starting point for developing agents that can control cancer metastasis.

Inhibition of Specific Kinases (e.g., EGFR, PfGSK3, PfPK6)

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and malaria. Pyrimidine derivatives have been designed and synthesized to target specific kinases.

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. The 2,4-dichloro-6-methylpyrimidine derivative L-18 was developed as a potential inhibitor of EGFR, showing significant inhibitory activity (81.9%) against the EGFRT790M/L858R mutant kinase, which is associated with resistance to some EGFR-targeted therapies nih.gov.

PfGSK3 and PfPK6 Inhibition: In the context of infectious diseases, kinases in pathogens like Plasmodium falciparum (the parasite causing malaria) are attractive drug targets. P. falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and P. falciparum protein kinase 6 (PfPK6) are essential for the parasite's life cycle. A 2,4-disubstituted pyrimidine compound, IKK16, was identified as a dual inhibitor of both PfGSK3 and PfPK6 nih.gov. Further optimization led to the discovery of 2,4,5-trisubstituted pyrimidine derivatives with even greater potency nih.govnih.gov.

| Compound | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| L-18 | EGFRT790M/L858R | Inhibition of 81.9% | nih.gov |

| IKK16 | PfGSK3 | 570 ± 90 nM | nih.gov |

| IKK16 | PfPK6 | 460 ± 50 nM | nih.gov |

| Compound 23d | PfGSK3 | 172 nM | nih.gov |

| Compound 23d | PfPK6 | 11 nM | nih.gov |

| Compound 23e | PfGSK3 | 97 nM | nih.gov |

| Compound 23e | PfPK6 | 8 nM | nih.gov |

Antiviral Activity Assessments

The pyrimidine scaffold is a core component of nucleosides, making its derivatives prime candidates for antiviral drug development. Research has explored their efficacy against various viruses, particularly herpesviruses.

Inhibition of Herpesviruses (HSV-1, VZV)

Herpes Simplex Virus 1 (HSV-1) and Varicella-Zoster Virus (VZV) are common human pathogens. A novel acyclic nucleoside analog featuring a cyclopropyl group, 9-[[cis-1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine, demonstrated exceptionally potent antiviral activity against HSV-1 and VZV nih.gov. Specifically, one enantiomer of this compound, designated 3a, showed significantly stronger inhibition of HSV-1 than the commonly used antiviral drug, acyclovir (B1169) nih.gov. This compound is efficiently phosphorylated by the HSV-1 thymidine (B127349) kinase, a crucial step for its activation nih.gov. Other studies have also confirmed that various substituted pyrimidine, thiopyrimidine, and thiazolopyrimidine derivatives possess significant anti-HSV-1 activity, with some compounds showing over 90% inhibition researchgate.netsysrevpharm.orgnih.gov.

| Compound | Virus | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 3a (cyclopropyl nucleoside) | HSV-1 | 0.020 µg/mL | nih.gov |

| Acyclovir (Reference) | HSV-1 | 0.81 µg/mL | nih.gov |

| Compound 3c (pyrimidine derivative) | HSV-1 | Potent Activity (99.83% inhibition) | sysrevpharm.org |

| Compound 10c (pyrimidine derivative) | HSV-1 | Potent Activity (99.73% inhibition) | sysrevpharm.org |

Anti-inflammatory Property Evaluations

Inflammation is a key process in many chronic diseases, and the enzymes involved in the inflammatory cascade are important therapeutic targets. Pyrimidine derivatives have been investigated for their potential to modulate these pathways.

Cyclooxygenase (COX) Enzyme Inhibition Studies

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation nih.gov. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes nih.gov. Studies have shown that certain pyrimidine derivatives can act as selective inhibitors of COX-2 nih.govmdpi.com. This selectivity is desirable as COX-1 has protective functions in the stomach and kidneys, and its inhibition is associated with common NSAID side effects. In one study, pyrimidine derivatives L1 and L2 demonstrated high selectivity for COX-2 over COX-1, with inhibitory potency comparable to the known selective inhibitor meloxicam (B1676189) nih.govmdpi.com. This highlights the potential of the pyrimidine scaffold in developing safer anti-inflammatory drugs nih.govmdpi.com.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |

|---|---|---|---|---|

| L1 | >100 | 1.12 | >89.28 | mdpi.com |

| L2 | >100 | 1.08 | >92.59 | mdpi.com |

| Meloxicam (Reference) | 19.8 | 1.02 | 19.41 | mdpi.com |

| Piroxicam (Reference) | 1.1 | 17.6 | 0.06 | mdpi.com |

Antimicrobial and Antiparasitic Evaluations of this compound Derivatives

Research into the antimicrobial and antiparasitic properties of derivatives of this compound has been a focused area of scientific inquiry. The core structure of this compound serves as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Pyrimidine derivatives, in general, are recognized for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties. researchgate.netresearchgate.net The introduction of a cyclopropyl group and chloro-substituents on the pyrimidine ring can significantly influence the biological activity of the resulting molecules. nih.gov

Larvicidal Activity Studies (e.g., against Culex pipiens L.)

Currently, there is a lack of publicly available scientific literature detailing the larvicidal activity of this compound or its direct derivatives against Culex pipiens L. While numerous studies have investigated the larvicidal properties of various heterocyclic compounds and plant extracts against this mosquito species, specific research on the efficacy of this compound in this context has not been reported. nih.govnih.govresearchgate.net

Inhibition of Dihydrofolate Reductase (PfDHFR) in Plasmodium falciparum

Derivatives of the this compound scaffold have been investigated as potential inhibitors of dihydrofolate reductase from Plasmodium falciparum (PfDHFR), a crucial enzyme in the folate biosynthesis pathway of the malaria parasite. The inhibition of PfDHFR disrupts DNA synthesis, leading to the death of the parasite.

A study focused on a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines, which can be synthesized from a 2,4-diamino-6-cyclopropylpyrimidine precursor, assessed their inhibitory activity against both wild-type (PfDHFR-WT) and quadruple mutant (PfDHFR-QM) strains of the enzyme. nih.gov The substitution of a phenyl group with a smaller cyclopropyl group at the 6-position of the pyrimidine ring was found to impact the binding affinity of these compounds to the active site of PfDHFR. nih.gov

The inhibitory activities of these cyclopropyl-containing pyrimidine derivatives are presented in the table below, with Ki values indicating the concentration of the compound required to produce half-maximum inhibition.

| Compound ID | R Group | PfDHFR-WT Ki (nM) | PfDHFR-QM Ki (nM) | Human DHFR Ki (nM) |

| 7d | H | 1.3 | 13 | >1000 |

| 7e | 4-F | 2.5 | 18 | >1000 |

| 7f | 4-Cl | 2.1 | 15 | >1000 |

| 7g | 4-Br | 2.3 | 16 | >1000 |

| 7h | 4-CH3 | 1.9 | 14 | >1000 |

| 7i | 4-OCH3 | 2.8 | 20 | >1000 |

| 7j | 3-F | 2.2 | 17 | >1000 |

| 7k | 3-Cl | 1.8 | 14 | >1000 |

| 7l | 3-Br | 1.9 | 15 | >1000 |

| 7m | 3-CH3 | 1.6 | 13 | >1000 |

| 7n | 3-OCH3 | 2.4 | 19 | >1000 |

| 7o | 2-F | 3.1 | 22 | >1000 |

| 7p | 2-Cl | 2.7 | 20 | >1000 |

| 7q | 2-Br | 2.9 | 21 | >1000 |

| 7r | 2-CH3 | 2.5 | 18 | >1000 |

| 7s | 2-OCH3 | 3.4 | 24 | >1000 |

| Data sourced from a study on substituted pyrimidine-2,4-diamines as inhibitors of Plasmodium falciparum dihydrofolate reductase. nih.gov |

These compounds displayed potent inhibitory activity against both wild-type and quadruple mutant PfDHFR, while showing significantly less activity against human DHFR, indicating a degree of selectivity. nih.gov

Mechanistic Biology and Molecular Target Interactions of this compound Derivatives

The elucidation of the mechanisms of action and molecular interactions of this compound derivatives is essential for understanding their biological effects and for the rational design of more potent and selective therapeutic agents.

Enzyme Inhibition Kinetics and Binding Modes

As discussed in the previous section, derivatives of this compound have been shown to be potent inhibitors of PfDHFR. The Ki values obtained from enzyme inhibition assays provide a quantitative measure of their inhibitory potency. nih.gov Molecular modeling studies have been employed to understand the binding modes of these inhibitors within the active site of PfDHFR. nih.gov These studies suggest that the pyrimidine ring and its substituents form key interactions with amino acid residues in the enzyme's active site, leading to the inhibition of its catalytic activity. The cyclopropyl group at the 6-position plays a role in the orientation of the molecule within the binding pocket, influencing its inhibitory potential. nih.gov

Receptor Modulation and Signal Transduction Pathways

There is currently no available scientific literature that describes the modulation of specific receptors or the impact on signal transduction pathways by this compound or its derivatives. This area remains to be explored in future research.

DNA Binding and Intercalation Studies

No studies have been published to date that specifically investigate the DNA binding or intercalation properties of this compound or its derivatives. While various other heterocyclic compounds, such as acridines and triazolopyrimidines, have been studied for their ability to interact with DNA, this particular class of compounds has not been evaluated in this regard. nih.govmdpi.comnih.govrsc.orgresearchgate.netresearchgate.net

Computational Chemistry and in Silico Studies of 2,4 Dichloro 6 Cyclopropylpyrimidine

Molecular Docking Investigations